SphK1 Isoform Selectivity: >200-Fold Preference Over SphK2 Versus Structurally Related Analogs
SLP7111228 demonstrates a Ki of 48 nM for SphK1 and >10 μM for SphK2, yielding a selectivity ratio of >200-fold [1]. This selectivity profile is inverted relative to its close structural analogs: SLR080811 (the (R)-enantiomer) inhibits SphK2 with a Ki of 1.3 μM, while SLP120701 (the azetidine homolog) is also SphK2-selective with a Ki of 1 μM [1]. The single methylene unit homologation between the oxadiazole and pyrrolidine ring in SLP7111228, compared to SLP120701, is the critical structural determinant that converts SphK2 selectivity into SphK1 selectivity [1].
| Evidence Dimension | SphK1 inhibition potency (Ki) |
|---|---|
| Target Compound Data | 48 nM (SphK1) |
| Comparator Or Baseline | SLP120701: Ki = 1 μM (SphK2); SLR080811: Ki = 1.3 μM (SphK2) |
| Quantified Difference | SLP7111228: SphK1 Ki 48 nM vs. SphK2 Ki >10 μM (>200-fold selectivity). SLP120701: SphK2-selective (Ki = 1 μM). SLR080811: SphK2-selective (Ki = 1.3 μM). |
| Conditions | Recombinant enzyme inhibition assay using human SphK1 and SphK2 isoforms |
Why This Matters
This isoform selectivity inversion enables researchers to dissect SphK1-specific versus SphK2-specific contributions to S1P signaling, which is impossible with non-selective or SphK2-selective analogs.
- [1] Patwardhan NN, Morris EA, Kharel Y, Raje MR, Gao M, Tomsig JL, Lynch KR, Santos WL. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: Discovery of SphK1- and SphK2-selective inhibitors. J Med Chem. 2015;58(4):1879-1899. View Source
